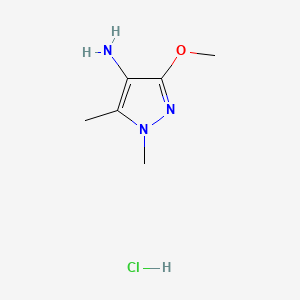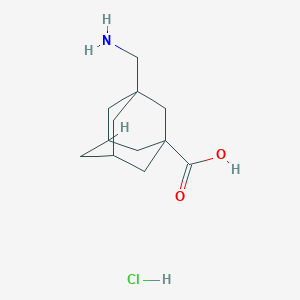![molecular formula C5H14ClNS B7886135 [2-(propylthio)ethyl]amine hydrochloride CAS No. 1242339-84-9](/img/structure/B7886135.png)
[2-(propylthio)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(propylthio)ethyl]amine hydrochloride is an organic compound with the chemical formula C5H14NS · HCl. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is a derivative of ethanamine and is commonly used in medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
[2-(propylthio)ethyl]amine hydrochloride can be synthesized by reacting 2-(Propylthio)ethanamine with hydrochloric acid . Another method involves the reaction of 1-bromopropane with cysteamine in the presence of sodium hydroxide in methanol at room temperature for 24 hours .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(propylthio)ethyl]amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
[2-(propylthio)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It has potential therapeutic applications and is investigated for its effects on different biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(propylthio)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanamine: A simpler amine with similar nucleophilic properties.
2-(Methylthio)ethanamine: A compound with a similar structure but with a methyl group instead of a propyl group.
2-(Ethylthio)ethanamine: Another similar compound with an ethyl group.
Uniqueness
[2-(propylthio)ethyl]amine hydrochloride is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-propylsulfanylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS.ClH/c1-2-4-7-5-3-6;/h2-6H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKDEKQSQQRECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679287 |
Source


|
| Record name | 2-(Propylsulfanyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242339-84-9 |
Source


|
| Record name | 2-(Propylsulfanyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B7886057.png)
![ethyl (2E)-2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B7886065.png)

![2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-4,11-dione](/img/structure/B7886080.png)

![N-[1-(3-aminophenyl)ethyl]acetamide;sulfuric acid](/img/structure/B7886093.png)

![[1-(4-Methylpyridin-2-YL)propyl]amine dihydrochloride](/img/structure/B7886116.png)





